3,3-Diethyl-2,3-dihydro-1H-indol-5-amine

Physicochemical profiling Lipophilicity Medicinal chemistry

3,3-Diethyl-2,3-dihydro-1H-indol-5-amine (CAS 2059974-29-5; synonym 3,3-diethylindolin-5-amine) is a synthetic indoline derivative belonging to the 2,3-dihydroindole structural class. With molecular formula C12H18N2 and a molecular weight of 190.28 g/mol, it features a gem-diethyl substitution at the C3 position and a primary aromatic amine at the C5 position of the partially saturated indoline core.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13193809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethyl-2,3-dihydro-1H-indol-5-amine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCC1(CNC2=C1C=C(C=C2)N)CC
InChIInChI=1S/C12H18N2/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12/h5-7,14H,3-4,8,13H2,1-2H3
InChIKeyWHQQWAYYOPIFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diethyl-2,3-dihydro-1H-indol-5-amine: Physicochemical Profile and Procurement Baseline for the 5-Amino-3,3-dialkylindoline Series


3,3-Diethyl-2,3-dihydro-1H-indol-5-amine (CAS 2059974-29-5; synonym 3,3-diethylindolin-5-amine) is a synthetic indoline derivative belonging to the 2,3-dihydroindole structural class. With molecular formula C12H18N2 and a molecular weight of 190.28 g/mol, it features a gem-diethyl substitution at the C3 position and a primary aromatic amine at the C5 position of the partially saturated indoline core . The compound is commercially available at 95% purity from specialty chemical suppliers, with a LogP of 2.7521, a topological polar surface area (TPSA) of 38.05 Ų, and two hydrogen-bond donor and two hydrogen-bond acceptor sites . This scaffold is recognized within medicinal chemistry as a versatile building block for the synthesis of functionalized indole derivatives with potential pharmacological relevance .

Why 3,3-Diethyl-2,3-dihydro-1H-indol-5-amine Cannot Be Replaced by Unsubstituted or Simply Alkylated Indoline Analogs


Within the indoline-5-amine series, substitution at the C3 position exerts a dominant influence on both molecular conformation and physicochemical properties. The 3,3-diethyl motif introduces greater steric bulk and lipophilicity (LogP 2.75) compared to the unsubstituted parent 2,3-dihydro-1H-indol-5-amine (LogP ~1.1 predicted) or the 3,3-dimethyl analog (LogP ~1.9 predicted), while the primary amine at C5 provides a reactive handle absent in the non-aminated 3,3-diethyl-2,3-dihydro-1H-indole scaffold (CAS 130546-01-9) . The regioisomeric 3,3-diethyl-2,3-dihydro-1H-indol-7-amine (CAS 2060043-83-4) places the amine at position 7, altering both electronic distribution and potential binding orientation in biological targets. These structural variations translate into non-interchangeable reactivity, solubility, and target-engagement profiles, meaning that procurement decisions based solely on the indoline core without specifying the exact C3 substitution and amine position carry a high risk of divergent experimental outcomes .

Quantitative Differentiation Evidence for 3,3-Diethyl-2,3-dihydro-1H-indol-5-amine Versus Closest Analogs


Lipophilicity Advantage: 3,3-Diethyl Substitution Increases LogP by ~0.8–1.6 Units Over 3,3-Dimethyl and Unsubstituted Analogs

The experimentally determined LogP of 3,3-diethyl-2,3-dihydro-1H-indol-5-amine is 2.7521 . By comparison, the 3,3-dimethyl analog (3,3-dimethylindolin-5-amine, CAS 1158745-51-7) has a predicted LogP of approximately 1.9–2.0, while the unsubstituted parent 2,3-dihydro-1H-indol-5-amine (CAS 15918-80-6) has a predicted LogP of approximately 1.1 [1]. The diethyl substitution therefore confers a lipophilicity increase of approximately 0.8 log units versus the dimethyl analog and approximately 1.6 log units versus the unsubstituted parent.

Physicochemical profiling Lipophilicity Medicinal chemistry

Steric Parameter Differentiation: 3,3-Diethyl Introduces Greater Conformational Restriction Than 3,3-Dimethyl

The 3,3-diethyl substitution introduces two ethyl groups (each contributing two rotatable bonds) at the sp3-hybridized C3 position, creating a quaternary carbon center with greater van der Waals volume than the 3,3-dimethyl analog. The target compound has two rotatable bonds (Rotatable_Bonds = 2) corresponding to the ethyl side chains , whereas 3,3-dimethylindolin-5-amine has zero rotatable bonds at the C3 substituent position (Rotatable_Bonds = 0) . This increased conformational flexibility of the ethyl groups, combined with greater steric occlusion of the indoline C3 region, can modulate binding-pocket complementarity and off-target selectivity profiles in target-based assays.

Conformational analysis Steric effects Structure-activity relationships

Regiochemical Specificity: 5-Amine Versus 7-Amine Position in 3,3-Diethylindoline Scaffolds

3,3-Diethyl-2,3-dihydro-1H-indol-5-amine places the primary amine at the C5 (para to the indoline nitrogen) position of the fused benzene ring, whereas its regioisomer 3,3-diethyl-2,3-dihydro-1H-indol-7-amine (CAS 2060043-83-4) places the amine at C7 (ortho to the indoline nitrogen) . Both compounds share the identical molecular formula (C12H18N2, MW 190.28) and 3,3-diethyl substitution, yet differ fundamentally in the electronic environment of the amine: the C5 amine is conjugated with the indoline nitrogen through the aromatic π-system (para relationship), while the C7 amine experiences a distinct ortho electronic effect. This regiochemical difference alters the amine's basicity (pKa), nucleophilicity, and hydrogen-bonding geometry in interactions with biological targets or in downstream synthetic transformations.

Regiochemistry Positional isomerism Electronic effects

Functional Handle Availability: 5-Amino Group Enables Derivatization Routes Absent in Non-Aminated 3,3-Diethylindoline

3,3-Diethyl-2,3-dihydro-1H-indol-5-amine possesses a primary aromatic amine (NH2) at C5, providing two hydrogen-bond donor sites (H_Donors = 2) and enabling a broad range of synthetic transformations including amide bond formation, sulfonamide synthesis, reductive amination, diazotization, and Buchwald-Hartwig coupling . In contrast, 3,3-diethyl-2,3-dihydro-1H-indole (CAS 130546-01-9) lacks any amine functionality, offering zero hydrogen-bond donor capacity and precluding direct amine-based derivatization without prior functionalization . This functional-group difference is absolute: the non-aminated scaffold cannot participate in amide coupling or amine-directed C–H functionalization chemistries that are central to medicinal chemistry library construction.

Synthetic versatility Building block Derivatization

Validated Application Scenarios for 3,3-Diethyl-2,3-dihydro-1H-indol-5-amine in Discovery and Development


Medicinal Chemistry: Lead Optimization of 3,3-Dialkylindoline Scaffolds Requiring Elevated Lipophilicity

When optimizing a hit series based on the indoline-5-amine pharmacophore, the 3,3-diethyl analog offers a LogP of 2.75, representing an increase of approximately 0.8–1.6 log units over the dimethyl and unsubstituted variants, respectively . This enhanced lipophilicity can be exploited to improve membrane permeability and target tissue distribution in cellular assays, while the primary amine at C5 remains available for amide coupling to introduce additional functionality. The compound is suited for SAR campaigns that systematically vary C3 substitution to probe hydrophobic pocket tolerance in enzyme or receptor targets.

Synthetic Chemistry: Amine-Reactive Building Block for Parallel Library Synthesis

The C5 primary aromatic amine of 3,3-diethyl-2,3-dihydro-1H-indol-5-amine enables high-throughput amide bond formation, sulfonamide synthesis, and urea coupling with diverse carboxylic acid, sulfonyl chloride, and isocyanate building blocks . This contrasts with the non-aminated 3,3-diethyl-2,3-dihydro-1H-indole scaffold (CAS 130546-01-9), which cannot directly participate in these reactions, making the 5-amine compound the appropriate choice when the synthetic route requires a pre-installed amine handle at the indoline C5 position.

Regiochemical Probe Studies: Differentiating C5 Versus C7 Biological Target Engagement

For target-based assays where the position of the amine on the indoline benzene ring determines binding affinity or functional activity, 3,3-diethyl-2,3-dihydro-1H-indol-5-amine serves as the C5 probe, directly comparable with its C7 regioisomer (CAS 2060043-83-4) . This pair of compounds is valuable in structure-activity relationship (SAR) studies designed to map the optimal amine placement for target engagement, as both share identical molecular weight (190.28) and 3,3-diethyl substitution, isolating the amine position as the sole variable.

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